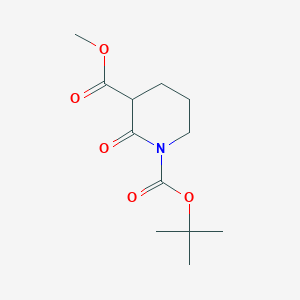

Methyl N-Boc-2-oxopiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBUILFJIXXYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast number of alkaloids underscores its significance in the design of therapeutic agents.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, renders it an ideal framework for drug design.[3] Within this vital class of building blocks, Methyl N-Boc-2-oxopiperidine-3-carboxylate emerges as a highly versatile and strategically important intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of Methyl N-Boc-2-oxopiperidine-3-carboxylate, detailing its chemical properties, a validated synthetic protocol, and its applications in the synthesis of biologically active compounds. As a bifunctional molecule, featuring a protected amine, a lactam carbonyl, and a methyl ester, it offers multiple handles for synthetic manipulation, enabling the construction of diverse and potent drug candidates.

Chemical Properties and Characterization

Methyl N-Boc-2-oxopiperidine-3-carboxylate, also known by its IUPAC name methyl 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylate, is a chiral molecule that is often utilized in its racemic form in synthesis.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 400073-68-9 | [4] |

| Molecular Formula | C₁₂H₁₉NO₅ | [4] |

| Molecular Weight | 257.28 g/mol | [4] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Characterization:

The structural integrity of Methyl N-Boc-2-oxopiperidine-3-carboxylate is typically confirmed using a combination of spectroscopic techniques. While a specific, publicly available spectrum for this exact molecule is not readily found, extensive data exists for closely related analogues such as Methyl N-Boc-piperidine-3-carboxylate.[5] Based on these analogues, the expected characteristic signals are:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.5 ppm. The protons on the piperidine ring will appear as a series of multiplets in the range of 1.8-4.0 ppm. The methyl ester protons will be visible as a singlet around 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group around 155 ppm, the lactam carbonyl around 170 ppm, and the ester carbonyl around 172 ppm. The quaternary carbon of the Boc group will appear around 80 ppm, and the methyl carbon of the ester will be observed around 52 ppm. The carbons of the piperidine ring will resonate in the 20-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the three carbonyl groups: the urethane C=O of the Boc group (~1740 cm⁻¹), the lactam C=O (~1680 cm⁻¹), and the ester C=O (~1735 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ and other adducts depending on the solvent system used.

Synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Validated Protocol

The synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative synthesis, drawing upon established methodologies for the formation of N-Boc protected piperidines and subsequent functionalization.[6][7]

Overall Synthetic Scheme:

A three-step synthesis of the target molecule.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone)

-

To a solution of 2-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-oxopiperidine-1-carboxylate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate in the presence of a mild base like triethylamine is a standard and highly efficient method for the introduction of the Boc protecting group onto a secondary amine. Dichloromethane is a good solvent for all reactants and does not interfere with the reaction. The aqueous workup removes the triethylammonium salt and any excess reagents.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C.

-

Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Causality Behind Experimental Choices: LDA is a strong, non-nucleophilic base that is ideal for the deprotonation of the α-carbon of the lactam. The low temperature of -78 °C is crucial to prevent side reactions and ensure the kinetic enolate is formed. Carbon dioxide acts as the electrophile to introduce the carboxylic acid functionality. The acidic workup protonates the carboxylate to yield the desired product.

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylate

-

To a solution of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl N-Boc-2-oxopiperidine-3-carboxylate.

Causality Behind Experimental Choices: This is a standard Williamson ether synthesis-like esterification. Potassium carbonate is a suitable base to deprotonate the carboxylic acid, forming the carboxylate nucleophile. Methyl iodide is a reactive electrophile for the methylation. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction. The aqueous workup and column chromatography are necessary to remove inorganic salts and any unreacted starting materials or byproducts to yield the pure product.

Applications in Drug Discovery and Organic Synthesis

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a valuable building block due to its inherent functionality, which allows for a variety of synthetic transformations. The Boc-protected nitrogen can be deprotected under acidic conditions to allow for further functionalization at the nitrogen atom. The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to an amide. The lactam carbonyl can also undergo various reactions. This versatility makes it a key intermediate in the synthesis of a wide range of biologically active molecules.

1. Synthesis of Kinase Inhibitors:

Many kinase inhibitors incorporate a piperidine scaffold to orient key pharmacophoric groups within the ATP binding site of the enzyme. The functional handles on Methyl N-Boc-2-oxopiperidine-3-carboxylate allow for the systematic elaboration of substituents to optimize potency and selectivity. For example, the ester can be converted to an amide to introduce a hydrogen bond donor/acceptor group, a common feature in kinase inhibitors.[8]

Illustrative Synthetic Pathway:

General scheme for kinase inhibitor synthesis.

2. Development of Antiviral Agents:

The piperidine nucleus is a common feature in a number of antiviral drugs. The ability to introduce diverse functionality onto the piperidine ring using Methyl N-Boc-2-oxopiperidine-3-carboxylate as a starting material is crucial for developing novel antiviral agents with improved efficacy and resistance profiles.[9]

3. Synthesis of Scaffolds for Neurodegenerative Disease Research:

Substituted piperidines are of great interest in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10] The rigid, yet conformationally mobile, piperidine core can be used to mimic the structure of natural ligands or to position functional groups in a precise three-dimensional orientation to interact with specific receptors or enzymes in the central nervous system.

Conclusion

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a testament to the power of strategic molecular design. Its combination of a protected amine, a reactive lactam, and a modifiable ester group on a privileged piperidine scaffold makes it an exceptionally valuable tool for medicinal chemists and synthetic organic chemists. The reliable synthetic route to this intermediate, coupled with its vast potential for elaboration into a diverse array of complex molecules, ensures its continued importance in the ongoing quest for novel and effective therapeutic agents. As drug discovery continues to demand ever more sophisticated molecular architectures, the utility of such well-designed building blocks will undoubtedly continue to grow.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Methyl N-boc-2-oxopiperidine-3-carboxylate. Hoffman Fine Chemicals. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3684. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

-

Methyl N-Boc-piperidine-3-carboxylate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Yamamoto, H., et al. Supporting Information. The University of Chicago. [Link]

-

Imashova, L., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(6), 879. [Link]

-

Buffa, F., et al. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(10), 2231-2263. [Link]

-

Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. PubMed. [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. National Center for Biotechnology Information. [Link]

-

N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-indol-2-yl)methyl)-N-((4-(trifluoromethoxy)phenyl)methyl)ethanamine, a Novel Multi-Target-Directed Ligand for the Potential Treatment of Alzheimer's Disease. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]

- 6. fuaij.com [fuaij.com]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs. Its conformational rigidity and synthetic versatility make it an ideal backbone for constructing molecules that can precisely interact with complex biological targets. Within this important class of heterocycles, Methyl N-Boc-2-oxopiperidine-3-carboxylate (CAS No. 400073-68-9) has emerged as a particularly valuable and strategic building block.

This technical guide provides an in-depth analysis of the structure, properties, synthesis, and reactivity of Methyl N-Boc-2-oxopiperidine-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in complex synthetic campaigns.

Physicochemical and Structural Properties

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a chiral, cyclic β-keto ester. Its structure incorporates several key features that are instrumental to its synthetic utility:

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a robust protecting group. It renders the nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions during manipulations of other parts of the molecule. This group is stable under a wide range of conditions but can be selectively removed, typically under acidic treatment, to allow for subsequent functionalization of the nitrogen atom.[1]

-

Lactam Carbonyl (2-oxo): The presence of the amide carbonyl within the ring (a lactam) introduces a planar, rigidifying element and an additional site for potential chemical modification.

-

β-Keto Ester System: The ketone at the 2-position and the methyl ester at the 3-position form a 1,3-dicarbonyl moiety, also known as a β-keto ester. This is the most reactive and versatile part of the molecule. The hydrogen on the carbon between these two carbonyls (the α-carbon) is significantly acidic, allowing for easy formation of a stable enolate, which is a powerful nucleophile for carbon-carbon bond formation.[2]

Core Compound Data

All quantitative data for Methyl N-Boc-2-oxopiperidine-3-carboxylate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 400073-68-9 | [2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2] |

| Molecular Weight | 257.28 g/mol | [2] |

| Physical State | Colorless Oil | [2] |

| Boiling Point | 377.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Data not available | |

| Storage | 2 to 8 °C, under inert atmosphere | [2] |

Expected Spectroscopic Data

While a publicly available, fully assigned spectrum is not readily accessible, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.[3][4][5][6] A link to a reference 1H NMR spectrum is available.[7]

| Spectroscopy | Expected Features |

| ¹H NMR | - Boc Group: A sharp singlet around 1.5 ppm, integrating to 9H.- Methyl Ester: A sharp singlet around 3.7-3.8 ppm, integrating to 3H.- Piperidine Ring Protons: A series of multiplets between 1.8 and 4.0 ppm. The proton at C3 will be a doublet of doublets or triplet around 3.5-3.8 ppm. The protons at C6, adjacent to the nitrogen, will be shifted downfield.- Keto-Enol Tautomerism: Depending on the solvent, a small peak corresponding to the enol proton may be observed at lower field (>10 ppm). |

| ¹³C NMR | - Boc Group: Carbonyl around 154-155 ppm; Quaternary carbon around 80-82 ppm; Methyl carbons around 28 ppm.- Ester Group: Carbonyl around 168-172 ppm; Methoxy carbon around 52 ppm.- Lactam Carbonyl (C2): Ketone/Amide carbonyl around 165-170 ppm.- Piperidine Ring Carbons: Signals for C3, C4, C5, and C6 between 20 and 60 ppm. C3 will be around 50-55 ppm, and C6 will be downfield due to the adjacent nitrogen. |

| Infrared (IR) | - Boc Carbonyl: Strong absorption band around 1740-1760 cm⁻¹.- Ester Carbonyl: Strong absorption band around 1735-1750 cm⁻¹.- Lactam Carbonyl: Strong absorption band around 1670-1690 cm⁻¹.- C-H Stretching: Bands around 2850-3000 cm⁻¹. |

| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 258.13- [M+Na]⁺: Expected at m/z 280.11- Fragmentation: Loss of the Boc group (100 amu) or isobutene (56 amu) is a characteristic fragmentation pathway. |

Synthesis and Manufacturing

The most logical and convergent synthetic route to Methyl N-Boc-2-oxopiperidine-3-carboxylate is via an intramolecular Dieckmann condensation .[8][9][10] This powerful reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for forming five- and six-membered rings.[10][11] The synthesis starts from the readily available and chiral amino acid, L-glutamic acid.

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is a representative procedure based on established chemical principles for diesterification and Dieckmann cyclization.[12]

Step 1: Preparation of Dimethyl N-Boc-L-glutamate

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-L-glutamic acid (1 equiv.).

-

Esterification: Suspend the starting material in anhydrous methanol (approx. 5-10 mL per gram). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.2 equiv.) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the Fischer esterification of both carboxylic acids.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. The resulting crude oil (dimethyl N-Boc-L-glutamate hydrochloride) is typically used in the next step without further purification. For analytical purposes, it can be purified by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

-

Setup: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.

-

Base Preparation: Add sodium methoxide (NaOMe) (1.1-1.5 equiv.) to the toluene. Causality: Sodium methoxide is a strong, non-nucleophilic base (in this context) required to deprotonate the α-carbon of one ester, initiating the condensation.

-

Substrate Addition: Dissolve the crude dimethyl N-Boc-L-glutamate from Step 1 in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of NaOMe at room temperature over 30-60 minutes.

-

Reaction: After the addition, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS. Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the stable six-membered ring.

-

Quench and Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield Methyl N-Boc-2-oxopiperidine-3-carboxylate as a colorless oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl N-Boc-2-oxopiperidine-3-carboxylate stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the α-Carbon (C3)

The most important reaction pathway involves the deprotonation of the C3 position. Due to the electron-withdrawing effects of both the lactam and ester carbonyls, the α-proton is highly acidic (pKa ≈ 11-13 in DMSO).

-

Alkylation: Treatment with a mild base (e.g., K₂CO₃, NaH) readily generates the corresponding enolate. This nucleophile can be alkylated with various electrophiles, such as alkyl halides or tosylates, to install substituents at the C3 position. This is a cornerstone reaction for introducing molecular diversity.

Reactions Involving the N-Boc Group

The Boc group is stable to most basic, nucleophilic, and reductive conditions, making it an excellent orthogonal protecting group.

-

Deprotection: The Boc group is efficiently cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.[13] This unmasks the secondary amine, which can then participate in a wide array of reactions, including:

-

N-alkylation

-

N-arylation (e.g., Buchwald-Hartwig amination)

-

Amide bond formation

-

Reductive amination

-

Reactions of the Carbonyl Groups

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). The resulting acid can be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

-

Lactam Carbonyl Reduction: Stronger reducing agents like LiAlH₄ can reduce the lactam carbonyl to the corresponding amine, yielding a fully reduced piperidine ring.

Safety and Handling

Methyl N-Boc-2-oxopiperidine-3-carboxylate is intended for laboratory research use only.[2] As with all chemical reagents, it should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Hazard Classification: Warning. H302: Harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Conclusion

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a high-value, multifunctional building block that provides a robust platform for the synthesis of complex nitrogen-containing heterocycles. Its strategic combination of a protected amine and a versatile β-keto ester moiety allows for a logical and stepwise introduction of diverse functional groups. This control is paramount in the iterative process of drug design and optimization. By understanding its fundamental properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 400073-68-9 | Methyl N-boc-2-oxopiperidine-3-carboxylate. Retrieved January 7, 2026, from [Link]

-

Žukauskaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved January 7, 2026, from [Link]

-

Žukauskaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3825. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: A Key Intermediate for Drug Discovery Programs. Retrieved January 7, 2026, from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved January 7, 2026, from [Link]

-

Yadav, A. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(5), 589-595. Available at: [Link]

-

Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 7, 2026, from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved January 7, 2026, from [Link]

-

Žukauskaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

Yadav, A. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth., 94, 372-387. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-acetamido-2-oxopiperidine-3-carboxylate. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. Methyl N-Boc-2-oxopiperidine-3-carboxylate(400073-68-9) 1H NMR [m.chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. fuaij.com [fuaij.com]

A Comprehensive Technical Guide to the Synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate from L-Glutamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules and therapeutic agents.[1] Its rigid, six-membered lactam scaffold, adorned with versatile functional groups, makes it an ideal starting point for constructing novel chemical entities. This guide provides an in-depth, scientifically grounded methodology for the stereospecific synthesis of this compound, commencing from the readily available and inexpensive chiral pool starting material, L-glutamic acid. The presented synthetic strategy is centered around a crucial carbon-chain homologation sequence followed by a base-mediated intramolecular Dieckmann condensation to construct the target piperidone ring system. Each step is detailed with mechanistic insights, step-by-step protocols, and practical considerations to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of modern synthetic chemistry due to their prevalence in pharmaceuticals and natural products.[1] Accessing enantiomerically pure piperidine derivatives often requires either asymmetric synthesis or the use of a chiral starting material. L-glutamic acid, a natural α-amino acid, represents an ideal precursor, offering a defined stereocenter and multiple functional groups for chemical manipulation.

The core challenge in converting L-glutamic acid (a five-carbon backbone) into a 2-oxopiperidine derivative (requiring a six-carbon backbone for cyclization) is the necessity of a one-carbon homologation. The strategy detailed herein addresses this challenge through a robust and logical sequence of reactions.

The overall synthetic pathway can be dissected into two primary phases:

-

Phase 1: Elaboration of the L-Glutamic Acid Backbone. This phase involves the initial protection of the amine, esterification of the carboxylic acids, and a multi-step sequence to insert the required additional carbon atom, ultimately yielding a key N-Boc-α-aminoadipate diester intermediate.

-

Phase 2: Intramolecular Cyclization. This phase focuses on the critical ring-forming step, utilizing an intramolecular Dieckmann condensation of the aminoadipate diester to stereoselectively construct the target 6-membered β-keto ester lactam ring.[2]

This approach ensures the preservation of the original stereochemistry derived from L-glutamic acid throughout the synthesis.

Caption: Overall synthetic workflow from L-glutamic acid to the target compound.

Phase 1: Synthesis of the Key Amino Adipate Intermediate

This phase transforms L-glutamic acid into a suitable acyclic precursor for the Dieckmann condensation.

Step 1: Preparation of Dimethyl N-Boc-L-glutamate (2)

The initial steps involve the complete protection of the functional groups of L-glutamic acid (1) to prevent unwanted side reactions in subsequent steps. This is achieved through esterification of both carboxylic acids and protection of the primary amine.

-

Causality and Expertise: The Fischer esterification is performed first under acidic conditions using thionyl chloride in methanol. This method is highly efficient for converting carboxylic acids to methyl esters and conveniently produces the glutamate diester as its hydrochloride salt.[3] Following esterification, the amine is protected with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions if required later. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often used to accelerate the protection reaction.[3]

Experimental Protocol: Synthesis of Dimethyl N-Boc-L-glutamate (2)

-

Suspend L-glutamic acid (1 equiv.) in anhydrous methanol (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equiv.) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, by which time the solution should become clear.

-

Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride as a white solid, which is used directly in the next step.

-

Dissolve the crude salt in dichloromethane (DCM, approx. 10 mL per gram). Cool the solution to 0 °C.

-

Add triethylamine (2.5 equiv.) followed by a catalytic amount of DMAP (0.05 equiv.).

-

Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M KHSO₄, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford compound 2 as a clear oil, which can be purified by column chromatography if necessary.

Step 2: Selective Reduction and Oxidation to Aldehyde (4)

To homologate the carbon chain, the γ-ester must be selectively converted into a functional group suitable for carbon-carbon bond formation. A common strategy is to reduce the ester to a primary alcohol and then oxidize it to an aldehyde.

-

Causality and Expertise: Selectively reducing one of two esters in a molecule can be challenging. The use of sodium borohydride in combination with a Lewis acid such as calcium chloride (CaCl₂) can often achieve selective reduction of one ester group, typically the one that is less sterically hindered (the γ-ester in this case). The resulting primary alcohol 3 is then oxidized to the aldehyde 4 . Mild oxidation conditions, such as those provided by Dess-Martin periodinane (DMP) or a Swern oxidation, are crucial to prevent over-oxidation to the carboxylic acid, which would be unreactive in the subsequent Wittig step.

Experimental Protocol: Synthesis of Aldehyde (4)

-

Reduction: Dissolve Dimethyl N-Boc-L-glutamate 2 (1 equiv.) and CaCl₂ (1.5 equiv.) in a mixture of THF/ethanol. Cool to 0 °C.

-

Add sodium borohydride (2.0 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol 3 .

-

Oxidation: Dissolve the crude alcohol 3 (1 equiv.) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 equiv.) at room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated solution of Na₂S₂O₃.

-

Extract with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting crude aldehyde 4 is often used immediately in the next step without extensive purification.

Step 3: Wittig Olefination and Hydrolysis to Dimethyl (S)-2-((tert-butoxycarbonyl)amino)adipate (6)

The Wittig reaction is a reliable method for C-C bond formation and is used here to add the final carbon atom required for the six-membered ring.

-

Causality and Expertise: The aldehyde 4 is reacted with methoxymethylenetriphenylphosphorane (Ph₃P=CHOMe), a Wittig reagent that installs a methoxy-vinyl group. This product, an enol ether 5 , is essentially a masked aldehyde. Subsequent hydrolysis under mild acidic conditions cleaves the enol ether to reveal a new aldehyde, which is then immediately oxidized to the corresponding methyl ester in the methanolic acidic medium, thus completing the homologation and yielding the target diester 6 .

Experimental Protocol: Synthesis of Diester (6)

-

Prepare the Wittig reagent by adding n-butyllithium (1.1 equiv.) to a suspension of methoxymethyl)triphenylphosphonium chloride (1.1 equiv.) in anhydrous THF at 0 °C. Stir for 30 minutes.

-

Cool the resulting ylide solution to -78 °C and add a solution of the crude aldehyde 4 (1 equiv.) in THF dropwise.

-

Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

-

Quench with saturated NH₄Cl solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude enol ether 5 .

-

Dissolve the crude enol ether 5 in a mixture of methanol and 1M HCl.

-

Stir at room temperature for 6-8 hours until the reaction is complete by TLC.

-

Neutralize the solution with saturated NaHCO₃ and extract with ethyl acetate.

-

Dry the organic phase over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the pure diester 6 .

| Reagent (Phase 1) | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Molar Eq. (Step 3) |

| L-Glutamic Acid | 1.0 | - | - |

| Thionyl Chloride | 2.2 | - | - |

| (Boc)₂O | 1.1 | - | - |

| Sodium Borohydride | - | 2.0 | - |

| Dess-Martin Periodinane | - | 1.5 | - |

| (Ph₃PCH₂OMe)Cl | - | - | 1.1 |

| n-Butyllithium | - | - | 1.1 |

Table 1: Key Reagent Stoichiometry for Phase 1 Synthesis.

Phase 2: Dieckmann Condensation and Formation of the Final Product

With the key acyclic precursor in hand, the final step is the construction of the 2-oxopiperidine ring.

Step 4: Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[2] It is a powerful method for forming five- and six-membered rings.

-

Causality and Expertise: The reaction is initiated by a strong base, typically sodium methoxide (NaOMe) when the product is a methyl ester, to ensure that transesterification does not lead to a mixture of products. The base deprotonates the α-carbon of one of the ester groups. In intermediate 6 , the proton on the carbon adjacent to the newly formed ester is most acidic and accessible. The resulting enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group (the one derived from the original glutamic acid backbone). This cyclization event, followed by the elimination of a methoxide leaving group, generates the six-membered β-keto ester ring system. The final product, Methyl N-Boc-2-oxopiperidine-3-carboxylate 7 , is formed after an acidic workup to neutralize the reaction mixture.

Sources

The Synthetic Heart of Modern Drug Discovery: A Technical Guide to Methyl N-Boc-2-oxopiperidine-3-carboxylate

Abstract

In the landscape of modern pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Methyl N-Boc-2-oxopiperidine-3-carboxylate, while not possessing a direct mechanism of action itself, stands as a cornerstone intermediate—a versatile scaffold enabling the creation of a multitude of pharmacologically active agents. This technical guide delves into the core utility of this compound, elucidating its chemical properties, synthetic applications, and the therapeutic potential of its derivatives. We will explore the significance of the N-Boc protecting group and the privileged piperidine core, detail synthetic pathways to novel compounds, and discuss the broad pharmacological activities of the resulting molecules, thereby providing researchers and drug development professionals with a comprehensive understanding of its pivotal role in medicinal chemistry.

Introduction: The Unsung Hero of Synthesis

The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2] Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets.[1][3] Methyl N-Boc-2-oxopiperidine-3-carboxylate (CAS 400073-68-9) emerges as a critical building block for accessing this chemical space.[4] Its inherent reactivity and stability, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for synthetic chemists.[5][6] This guide will illuminate the strategic advantages of this compound, moving beyond a simple cataloging of reactions to a deeper analysis of its role in the logic of drug design.

Physicochemical Properties and Strategic Advantages

The utility of Methyl N-Boc-2-oxopiperidine-3-carboxylate as a synthetic intermediate is rooted in its distinct chemical features. The strategic placement of the N-Boc group and the methyl ester allows for orthogonal chemical manipulations, a cornerstone of complex molecule synthesis.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C12H19NO5[4] | Provides a foundational understanding of its composition. |

| Molecular Weight | 257.28 g/mol [4] | Essential for stoichiometric calculations in reaction planning. |

| N-Boc Protecting Group | Present | Shields the piperidine nitrogen from unwanted reactions, allowing for selective functionalization at other sites. It can be readily removed under mild acidic conditions.[6] |

| Methyl Ester Group | Present | Offers a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. |

| 2-Oxo Functionality | Present | Introduces a lactam structure, influencing the conformation of the piperidine ring and providing an additional site for chemical modification. |

The N-Boc group is particularly crucial as it prevents the nucleophilic piperidine nitrogen from interfering with reactions targeting the ester functionality. This protection strategy is fundamental to the controlled, stepwise assembly of complex drug candidates.[6]

Core Synthetic Applications: A Gateway to Diverse Pharmacophores

The true value of Methyl N-Boc-2-oxopiperidine-3-carboxylate lies in its capacity to serve as a precursor to a wide range of more complex, biologically active molecules. Its structural features allow for diversification at multiple points, enabling the exploration of extensive chemical space.

General Synthetic Workflow

The typical synthetic utilization of Methyl N-Boc-2-oxopiperidine-3-carboxylate involves a series of strategic steps to build molecular complexity. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow utilizing Methyl N-Boc-2-oxopiperidine-3-carboxylate.

Synthesis of Substituted Piperidines

One of the primary applications of this intermediate is in the synthesis of substituted piperidines, which are key components of numerous therapeutic agents.[1] The following is a representative, detailed protocol for the generation of a custom N-substituted piperidine derivative.

Experimental Protocol: Synthesis of a Novel N-Aryl Piperidine Derivative

-

Amidation of the Ester:

-

To a solution of Methyl N-Boc-2-oxopiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add the desired primary or secondary amine (1.2 eq) and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography.

-

-

N-Boc Deprotection:

-

Dissolve the purified N-Boc protected amide from the previous step in a solvent such as dioxane or DCM.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).

-

Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine salt.

-

-

N-Arylation:

-

To a solution of the deprotected piperidine salt in a suitable solvent like dimethylformamide (DMF) or toluene, add a base such as triethylamine (Et3N) or potassium carbonate (K2CO3) to neutralize the salt.

-

Add the desired aryl halide (e.g., an aryl bromide) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final N-aryl piperidine derivative via column chromatography.

-

The causality behind these experimental choices lies in the orthogonal nature of the protecting groups and the reactivity of the functional groups. The use of a carbodiimide coupling agent for amidation is a standard and efficient method for forming amide bonds from carboxylic esters and amines. The subsequent acidic deprotection of the N-Boc group is a clean and high-yielding reaction that leaves the newly formed amide bond intact. Finally, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the introduction of a wide variety of aryl substituents.

Pharmacological Relevance of Piperidine Derivatives

While Methyl N-Boc-2-oxopiperidine-3-carboxylate itself is not biologically active, the derivatives synthesized from it have a broad range of pharmacological applications, targeting various diseases.[2][7]

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS disorders.[8] For instance, derivatives of piperidine are found in antipsychotics, antidepressants, and analgesics. The ability to introduce various substituents on the piperidine ring allows for the fine-tuning of properties like blood-brain barrier penetration and receptor binding affinity.

-

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperidine moiety.[3] This structural element can contribute to the overall shape and electronic properties of the molecule, facilitating its binding to the ATP-binding pocket of kinases and disrupting cancer cell signaling pathways.

-

Infectious Diseases: Piperidine derivatives have also been explored as anti-infective agents, including antibacterial and antiviral compounds. The piperidine ring can serve as a scaffold to orient functional groups that interact with key enzymes or structural proteins of pathogens.

The following diagram illustrates the central role of the piperidine scaffold, derived from intermediates like Methyl N-Boc-2-oxopiperidine-3-carboxylate, in accessing various therapeutic areas.

Caption: Therapeutic areas accessible through piperidine-based drug discovery.

Conclusion: A Foundational Element in Drug Development

Methyl N-Boc-2-oxopiperidine-3-carboxylate represents a quintessential example of a modern synthetic building block. Its value is not in a direct biological effect, but in the potential it unlocks for medicinal chemists. The combination of a protected nitrogen, a reactive ester, and the privileged piperidine core provides a robust platform for the efficient and controlled synthesis of diverse and complex molecules.[5][9] A thorough understanding of its chemical properties and synthetic applications is, therefore, essential for researchers, scientists, and drug development professionals seeking to design and create the next generation of therapeutic agents. The continued exploration of derivatives originating from this versatile intermediate will undoubtedly lead to the discovery of novel drugs with improved efficacy and safety profiles.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: A Key Intermediate for Drug Discovery Programs. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2808. [Link]

-

National Center for Biotechnology Information. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 400073-68-9 | Methyl N-boc-2-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

ResearchGate. (2018). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. fuaij.com [fuaij.com]

- 6. nbinno.com [nbinno.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

Literature review of N-Boc-2-oxopiperidine derivatives

N-Boc-2-oxopiperidine is a testament to the power of strategic protecting group and functional group placement in synthetic chemistry. Its utility extends far beyond that of a simple protected lactam; it is a versatile platform for the controlled and regioselective introduction of molecular complexity. The ability to functionalize the C3 position via robust enolate chemistry is a particularly powerful tool for drug discovery programs. [4] Future research in this area will likely focus on the development of novel catalytic and asymmetric methods for functionalizing all positions of the ring. Advances in C-H activation and enantioselective catalysis could unlock new pathways to previously inaccessible derivatives, further expanding the chemical space available to medicinal chemists and solidifying the role of N-Boc-2-oxopiperidine derivatives as indispensable tools in the development of next-generation therapeutics. [10][11]

References

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-Boc-2-Piperidone: A Key Pharmaceutical Intermediate for Advanced Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Indispensable Role of N-Boc-3-Piperidinone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health (NIH). [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... ResearchGate. [Link]

-

Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine. LookChem. [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

-

III Enolate Chemistry. University of Bath. [Link]

-

Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health (NIH). [Link]

-

Asymmetric synthesis of polyhydroxylated N-alkoxypiperidines by ring-closing double reductive amination: facile preparation of isofagomine and analogues. PubMed. [Link]

-

Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

-

Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]

-

Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. ResearchGate. [Link]

-

N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

[Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. PubMed. [Link]

-

Chemistry 204: Enolate Anions and Enamines. University of Calgary. [Link]

-

Enolate Chemistry II. University of Pennsylvania. [Link]

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. National Institutes of Health (NIH). [Link]

-

21.10 Retrosynthesis with Enolates and Enols. YouTube. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

Introduction: The Piperidine Scaffold and the Necessity of Protection

An In-Depth Technical Guide to the Strategic Use of N-Boc Protected Piperidines in Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] It is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] However, the inherent reactivity of the secondary amine in the piperidine ring presents a significant challenge during multi-step synthesis. This amine can act as a base or a nucleophile, leading to a cascade of undesired side reactions.

To overcome this, synthetic chemists employ a strategy of temporary masking, or "protection." The tert-butyloxycarbonyl (Boc) group is arguably the most utilized protecting group for the piperidine nitrogen.[3][4] Its widespread adoption stems from a unique combination of stability across a broad range of reaction conditions and its clean, facile removal under specific, mild acidic conditions.[3][5] This guide provides a detailed exploration of the key features of N-Boc protected piperidines, explaining the chemical principles and strategic thinking that make them indispensable tools for researchers, scientists, and drug development professionals.

Core Chemical Features and Strategic Implications

The utility of the N-Boc group is not merely as a passive shield; its chemical and physical properties actively influence the reactivity and conformation of the piperidine ring, which can be leveraged for synthetic advantage.

Reactivity Modulation and Orthogonal Stability

The N-Boc group, chemically a tert-butyl carbamate, fundamentally alters the character of the piperidine nitrogen.[3] Its steric bulk and the electron-withdrawing nature of the carbonyl group significantly decrease the nucleophilicity and basicity of the amine.[3][5] This deactivation is the primary reason for its use, allowing chemists to perform a vast array of chemical transformations on other parts of the piperidine scaffold without interference from the nitrogen.[4][5]

A critical feature of the Boc group is its remarkable stability in the presence of bases, nucleophiles, and common reducing agents like catalytic hydrogenation.[3][6][7] This robustness makes it an "orthogonal" partner to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[3][8] This orthogonality is the foundation of complex synthetic strategies, enabling the selective deprotection of one amine in the presence of others.

Table 1: Stability Profile of the N-Boc Protecting Group

| Reagent/Condition Class | Stability | Comments |

| Strong Bases (e.g., NaOH, t-BuOK) | Stable | The carbamate is resistant to basic hydrolysis.[8] |

| Nucleophiles (e.g., RLi, RMgX, amines) | Stable | The sterically hindered carbonyl is not susceptible to nucleophilic attack.[7] |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Allows for the reduction of other functional groups without removing the Boc group.[3][6] |

| Mild to Moderate Oxidants | Generally Stable | Stable to many common oxidizing agents used in synthesis.[7] |

| Strong Acids (e.g., TFA, HCl) | Labile | The defining characteristic; allows for selective removal.[3][6] |

Conformational Control

The large steric footprint of the N-Boc group significantly influences the conformational equilibrium of the piperidine ring.[9] Unlike a simple N-H or N-alkyl group, the bulky Boc group can introduce significant A1,3-strain (allylic strain) with substituents at the C2 position. This can force the ring into specific chair or twist-boat conformations to minimize steric clash, thereby directing the stereochemical outcome of subsequent reactions.[9][10] For example, in the lithiation of N-Boc piperidines, the conformation dictated by the Boc group determines which proton is abstracted, leading to specific diastereomers.[9] Furthermore, rotation around the N-CO carbamate bond is restricted, which can lead to the existence of distinct conformers and has been shown to be a critical factor in the reactivity of α-lithiated species.[11][12]

Strategic Applications in Complex Synthesis

The true power of N-Boc-piperidines lies in their strategic deployment to orchestrate complex synthetic sequences.

Enabling Selective Functionalization of the Piperidine Ring

The most common application is to protect the nitrogen, thereby unlocking the ability to selectively modify other positions of the ring.[5] For example, N-Boc-4-piperidone is a versatile intermediate where the ketone at the 4-position can undergo a wide range of transformations—such as nucleophilic additions, reductions to the corresponding alcohol, or reductive aminations—without interference from the nitrogen.[2][13] Once the desired modifications at the C4 position are complete, the Boc group can be removed to reveal the secondary amine for further functionalization, such as N-alkylation or N-arylation.[2]

Directing Group for Asymmetric C-H Functionalization

More advanced applications utilize the N-Boc group as a directing group for C-H activation, particularly for deprotonation (lithiation) at the C2 (α) position.[14] The carbamate carbonyl can coordinate to an organolithium base (like s-BuLi), delivering it to a proximal C-H bond.[15] This methodology is exceptionally powerful for creating α-substituted piperidines.[16] When combined with a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, this deprotonation can be performed asymmetrically, providing enantiomerically enriched products that are crucial for pharmaceutical development.[17][18][19] The resulting organolithium species is configurationally stable at low temperatures and can be trapped with various electrophiles to install a wide range of functional groups with high stereocontrol.[18]

Utility in Cross-Coupling Reactions

N-Boc protected piperidine derivatives are key substrates in modern cross-coupling reactions. For instance, N-Boc piperidines bearing a boronic ester can participate in Suzuki cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides.[20] Similarly, the deprotected piperidine nitrogen can undergo Buchwald-Hartwig amination with aryl halides to form N-aryl piperidines, a common motif in CNS-active drugs.[21][22] The stability of the Boc group under these palladium-catalyzed conditions is essential for the success of these transformations.

Key Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. The following sections detail standardized procedures for the installation and removal of the N-Boc group.

Protocol 1: N-Boc Protection of Piperidine

This procedure describes the reaction of a secondary amine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected carbamate.[23]

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Sodium hydroxide (NaOH, 1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

Step-by-Step Methodology:

-

Dissolve the piperidine derivative in the chosen organic solvent (e.g., DCM).

-

In a separate flask, prepare an aqueous solution of NaOH.

-

Combine the organic and aqueous solutions and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add Boc₂O to the reaction mixture, either as a solid or dissolved in a small amount of the organic solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., 2x with DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: Acid-Mediated N-Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[3] This protocol outlines two common methods for its removal.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [24][25]

-

Dissolve the N-Boc protected piperidine in DCM (e.g., 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v) dropwise to the stirred solution. Note: If other acid-sensitive groups are present, or if t-butyl cation side reactions are a concern, a scavenger like anisole or thioanisole (5-10% v/v) can be added.[7][25]

-

Stir the reaction at 0 °C to room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected amine. The product is often isolated as its TFA salt if the basic workup is omitted.

Method B: Hydrogen Chloride (HCl) in an Organic Solvent [26][27]

-

Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent like methanol, ethyl acetate, or dioxane.

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or 2N HCl in MeOH) and stir at room temperature or with gentle heating (e.g., 60 °C).[27]

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the stable hydrochloride salt, which often precipitates and can be isolated by filtration.

Table 2: Comparison of Common N-Boc Deprotection Reagents

| Reagent System | Typical Conditions | Advantages | Potential Issues & Mitigation |

| TFA / DCM | 20-50% TFA, 0°C to RT | Highly efficient, fast, volatile reagents are easily removed.[3] | Harsh acidity can cleave other sensitive groups. t-Butyl cation can cause side reactions (use scavengers like anisole).[7][24] |

| HCl in Dioxane/MeOH | 2-4 M HCl, RT to 60°C | Often yields a crystalline HCl salt for easy isolation. Can be milder than neat TFA.[24][26] | Less volatile. Can be slower. Dioxane is a peroxide former. |

| AlCl₃ | AlCl₃ in MeNO₂/DCM | Selective cleavage in the presence of other acid-labile groups.[25] | Requires specific Lewis acid conditions; workup can be more complex. |

| TMSI / MeOH | Trimethylsilyl iodide, then MeOH | Very mild, neutral conditions for sensitive substrates.[25] | Reagent is moisture-sensitive and more expensive. |

Conclusion

The N-Boc protecting group is far more than a simple placeholder in the synthesis of piperidine-containing molecules. It is a powerful strategic tool that enables chemists to modulate reactivity, control stereochemistry, and execute complex synthetic routes with precision and high yield.[3][4] Its robust stability to a wide range of reagents, coupled with its predictable and clean cleavage under mild acidic conditions, provides a self-validating system that is fundamental to modern drug discovery and development.[5] A thorough understanding of the core features and strategic applications of N-Boc protected piperidines is essential for any scientist working to construct the next generation of complex, biologically active molecules.

References

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

- A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Rel

- Technical Support Center: N-Boc Deprotection of Piperazine Deriv

- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes - NINGBO INNO PHARMCHEM CO.,LTD.

- Application Note – N-Boc protection - Sigma-Aldrich.

- General Procedure for Boc Deprotection (General Procedure B) - Bio-protocol.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters | Journal of the American Chemical Society.

- New Routes to α-Aryl

- Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - RSC Publishing.

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed.

- tert-Butyloxycarbonyl protecting group - Wikipedia.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.

- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

- Reactivity series for s-BuLi/diamine-mediated lithi

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform

- Synthesis of N-Substituted piperidines

- Asymmetric lithiation of N‐Boc Piperidine using Diamine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 26. reddit.com [reddit.com]

- 27. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]

The Synthesis and Significance of 2-Oxopiperidine Carboxylates: A Technical Guide for Chemical Innovators

Abstract

The 2-oxopiperidine carboxylate framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies pertaining to this pivotal class of heterocyclic compounds. We will delve into the chemical logic underpinning various synthetic strategies, from classical cyclization reactions to contemporary catalytic and biocatalytic approaches. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and application of these valuable chemical entities.

Introduction: The Strategic Importance of the 2-Oxopiperidine Carboxylate Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is highly desirable for achieving specific ligand-protein interactions. Within the broader family of piperidines, the 2-oxopiperidine (or δ-valerolactam) substructure, particularly when functionalized with a carboxylate group, offers a unique combination of chemical handles and conformational rigidity.

The presence of the lactam moiety and the carboxylic ester or acid provides opportunities for diverse chemical modifications, making 2-oxopiperidine carboxylates ideal starting materials for the synthesis of complex molecular architectures.[3] Their significance is underscored by their role as key intermediates in the synthesis of a multitude of biologically active compounds, ranging from alkaloids to potent enzyme inhibitors.[2][3] This guide will illuminate the path of discovery and the evolution of synthetic strategies that have made these compounds readily accessible to the scientific community.

Historical Perspectives: The Dawn of Piperidone Synthesis

The journey to the synthesis of 2-oxopiperidine carboxylates is intrinsically linked to the broader history of piperidine and piperidone chemistry. The first reported synthesis of piperidine itself dates back to 1850 by the Scottish chemist Thomas Anderson, who obtained it by reacting piperine with nitric acid.[4] The industrial production of piperidine is achieved through the hydrogenation of pyridine.[4]

Early efforts in constructing the piperidone core were foundational. In 1912, Paul Petrenko-Kritschenko described a reaction between aldehydes, amines, and diesters of acetonedicarboxylic acid to produce symmetrical 4-piperidones, a method now known as the Petrenko-Kritschenko piperidone synthesis.[5] While not directly yielding 2-oxopiperidine carboxylates, this work was a significant step in the development of synthetic routes to functionalized piperidinones.